Summary of Application: 1,1,1-Tris(diphenylphosphinomethyl)ethane is known to form complexes with many transition metals, usually as a tripodal ligand.
Methods of Application: The specific methods of application can vary widely depending on the particular experiment or analysis being conducted. Generally, the compound is used to form a complex with a transition metal, and this complex is then used in the catalysis of various reactions.
Results or Outcomes: The results of these analyses can provide valuable insights into the mechanisms of homogeneous catalysts, which can in turn inform the development of more efficient and effective catalysts for various chemical reactions.
Summary of Application: This compound is also used more broadly in chemical and pharmaceutical research
Methods of Application: Again, the specific methods of application can vary widely depending on the particular experiment or analysis being conducted. In some cases, the compound may be used as a reagent in a chemical reaction, while in other cases it may be used in the synthesis of new compounds.
Results or Outcomes: The results of these experiments can contribute to the development of new chemical compounds and pharmaceuticals.
Summary of Application: This compound is used as a ligand in various cross-coupling reactions, including Buchwald-Hartwig, Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura Couplings.
Methods of Application: In these reactions, 1,1,1-Tris(diphenylphosphinomethyl)ethane is used to form a complex with a transition metal, which acts as a catalyst for the coupling reaction.
Results or Outcomes: These reactions are widely used in organic synthesis to form carbon-carbon and carbon-heteroatom bonds, which are key steps in the synthesis of many organic compounds.
Summary of Application: 1,1,1-Tris(diphenylphosphinomethyl)ethane serves as a tridentate-bridging ligand in an icosahedral Au13 cluster.
Methods of Application: The phosphine bridges three chlorogold (I) groups to form the tripod molecule of trichloro-1,1,1-(diphenylphosphinomethyl)ethanetrigold (I), CH3C[CH2PPh2AuCl]3.
Methods of Application: The compound is used to form a complex with rhodium, which acts as a catalyst for the hydrogenation of alkenes.
Results or Outcomes: This application provides insights into the mechanisms of alkene hydrogenation, which is a key reaction in the production of many organic compounds.
1,1,1-Tris(diphenylphosphinomethyl)ethane, commonly referred to as Triphos, is an organophosphorus compound with the molecular formula . It is characterized as a tripodal ligand, exhibiting idealized symmetry. The structure consists of a central ethane core with three diphenylphosphinomethyl groups attached, making it an air-sensitive white solid. Triphos is notable for its ability to form stable complexes with various transition metals, which are essential in catalysis and coordination chemistry .
This reaction highlights its formation as a tripodal ligand. Additionally, Triphos can form various metal complexes, such as:
The primary method for synthesizing 1,1,1-Tris(diphenylphosphinomethyl)ethane involves the reaction between sodium diphenylphosphide and a suitable alkyl halide. Alternative synthesis routes may include:
Triphos is widely used in coordination chemistry and catalysis due to its ability to stabilize metal centers and influence reactivity. Key applications include:
Interaction studies involving 1,1,1-Tris(diphenylphosphinomethyl)ethane primarily focus on its coordination with transition metals. These studies reveal how Triphos influences the electronic properties and reactivity of metal centers. For example:
Several compounds share structural or functional similarities with 1,1,1-Tris(diphenylphosphinomethyl)ethane. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
Tris(aminomethyl)ethane | Tripodal triamine | Contains amine groups instead of phosphine groups. |
Bis(diphenylphosphinoethyl)phenylphosphine | Bidentate phosphine | Features two phosphine functionalities instead of three. |
Tris(2-diphenylphosphinoethyl)amine | Tripodal ligand | Contains nitrogen instead of carbon at the core. |
The uniqueness of 1,1,1-Tris(diphenylphosphinomethyl)ethane lies in its tripodal structure that allows for versatile coordination modes with transition metals. This capability enables it to function effectively as a tridentate ligand while also exhibiting bidentate behavior in certain complexes. Its stability and ability to form diverse metal-ligand complexes make it a valuable tool in both academic research and industrial applications .
Irritant